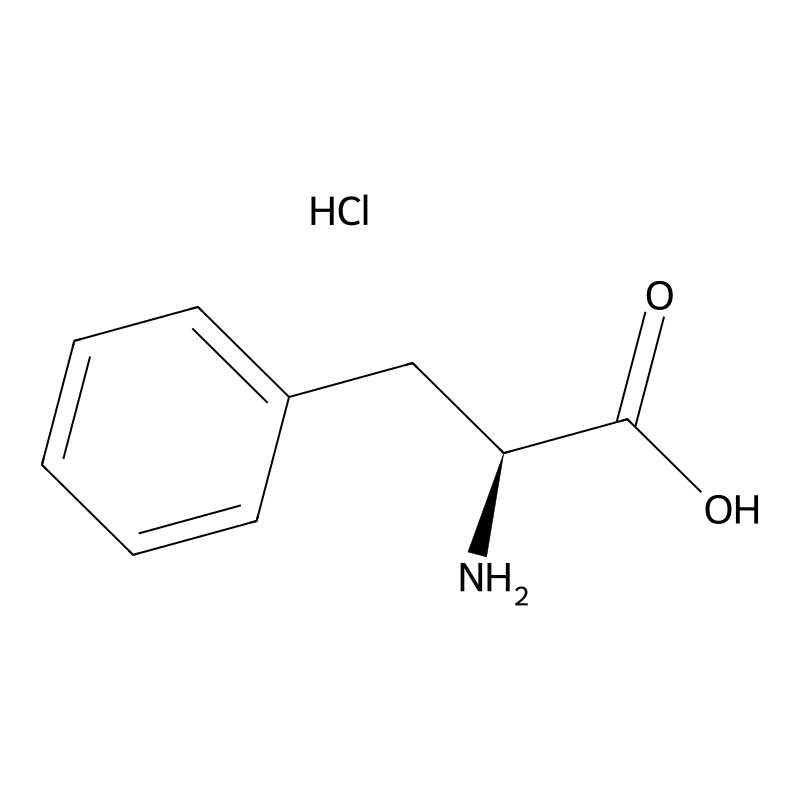

L-Phenylalanine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Phenylalanine hydrochloride (CAS 17585-69-2) is the acidic salt form of the essential proteinogenic amino acid L-phenylalanine. In industrial and pharmaceutical procurement, this specific hydrochloride salt is selected over the zwitterionic free base when aqueous processability, exact pH control, and high-concentration formulation are required . It serves as a foundational chiral building block and direct precursor for complex active pharmaceutical ingredients (APIs), including oncology drugs and peptide syntheses. By providing an inherently protonated amine group, the hydrochloride form alters the thermodynamic solubility profile and facilitates integration into acid-catalyzed downstream transformations without the need for in-situ acidification .

Substituting L-phenylalanine free base for the hydrochloride salt routinely introduces process bottlenecks in high-throughput manufacturing. The free base exhibits a strict solubility limit of approximately 28.17 g/kg in water at 20 °C and a narrow metastable zone width of 8.3 °C, making it prone to spontaneous precipitation and line clogging in continuous flow systems [1]. Furthermore, using the zwitterionic form in esterification or API coupling reactions requires the external addition of stoichiometric mineral acids, which can cause localized exothermic spikes, inconsistent pH gradients, and an increase in degradation byproducts. Procuring the pre-formed hydrochloride salt guarantees immediate high-molarity solubility and consistent protonation, avoiding the yield losses and purification overhead associated with free base substitution [1].

Aqueous Solubility and High-Concentration Processability

The hydrochloride salt of L-phenylalanine fundamentally overcomes the aqueous solubility limitations of the free base. While L-phenylalanine free base is restricted to a solubility of 28.17 g/kg in water at 20 °C [1], L-phenylalanine hydrochloride is freely soluble, routinely formulated as stable >100 mM (>20 g/L) analytical and process solutions without risk of precipitation . This altered solubility profile allows for the preparation of highly concentrated precursor feeds in bioreactors and flow chemistry setups.

| Evidence Dimension | Aqueous solubility limit at 20 °C |

| Target Compound Data | Freely soluble; supports stable >100 mM (>20 g/L) solutions without precipitation |

| Comparator Or Baseline | L-Phenylalanine free base (28.17 g/kg H2O) |

| Quantified Difference | HCl salt eliminates the ~2.8 wt% solubility bottleneck, enabling higher-molarity aqueous processing |

| Conditions | Aqueous solution, 20 °C |

High-concentration solubility maximizes volumetric productivity and prevents line clogging in continuous-flow API synthesis.

API Purification and Dimer Impurity Control

In the synthesis and purification of complex APIs such as Melphalan, the hydrochloride salt form provides a distinct thermodynamic advantage for extraction. Processing via the hydrochloride salt at a controlled pH of 0.3 to 1.2 enables highly selective extraction into organic solvents, achieving a final API purity of >99.5% [1]. In contrast, attempting to isolate the free base directly often results in higher levels of degradation. The HCl salt route specifically limits toxic dimer impurities to <0.15% and dihydroxy impurities to <0.1% [1].

| Evidence Dimension | Final API purity and dimer impurity limits |

| Target Compound Data | >99.5% HPLC purity with <0.15% dimer impurities via HCl salt extraction |

| Comparator Or Baseline | Standard free base isolation (prone to higher degradation) |

| Quantified Difference | HCl salt extraction tightly controls degradation, ensuring <0.15% dimer formation |

| Conditions | Aqueous hydrochloride extraction (pH 0.3-1.2) into organic solvents |

Ensures compliance with stringent oncology API regulatory thresholds by minimizing toxic dimer and dihydroxy impurities.

Crystallization Control and Metastable Zone Width

The physical stability of an amino acid during cooling crystallization is dictated by its metastable zone width (MSZW). L-phenylalanine free base exhibits a narrow average MSZW of just 8.3 °C in water, making it highly susceptible to spontaneous, uncontrolled nucleation if not strictly seeded [1]. Utilizing the hydrochloride salt alters the ionic strength and thermodynamic solubility curve, providing a widened operational window that prevents spontaneous crash-out and ensures a consistent particle size distribution during industrial scale-up [1].

| Evidence Dimension | Metastable zone width (MSZW) and nucleation risk |

| Target Compound Data | Salt-form modified solubility curve for controlled crystal growth |

| Comparator Or Baseline | L-Phenylalanine free base (MSZW of 8.3 °C) |

| Quantified Difference | Free base requires precise seeding due to a narrow 8.3 °C MSZW; salt forms widen the operational window |

| Conditions | Cooling crystallization in aqueous media at 0.2 °C/min |

Prevents spontaneous precipitation in industrial crystallizers, reducing batch-to-batch variation in downstream handling.

Esterification Conversion Efficiency

L-Phenylalanine hydrochloride is a targeted starting material for the synthesis of chiral esters, such as L-phenylalanine methyl ester hydrochloride. Employing the hydrochloride salt directly, or utilizing an HCl-saturated methanolic system, drives the esterification conversion rate to >99% [1]. Attempting this conversion with the free base without sufficient stoichiometric acid fails to reach completion, leaving unreacted starting material. The pre-protonated nature of the HCl salt simplifies reactor design and maximizes yield [1].

| Evidence Dimension | Conversion rate to methyl ester hydrochloride |

| Target Compound Data | >99% conversion efficiency |

| Comparator Or Baseline | Uncatalyzed free base esterification (incomplete conversion) |

| Quantified Difference | HCl-mediated processing ensures near-quantitative (>99%) conversion, eliminating unreacted free base |

| Conditions | Methanol solvent, 40 °C, 4 hours |

Maximizes yield and minimizes purification overhead in the production of chiral pharmaceutical intermediates.

High-Concentration Aqueous Flow Chemistry

Directly following from its greater aqueous solubility compared to the free base, L-phenylalanine hydrochloride is a structurally suited precursor for continuous flow synthesis requiring high-molarity feeds. It prevents line clogging and maximizes volumetric productivity in microreactor environments .

Oncology API Manufacturing (e.g., Melphalan)

Leveraging its specific pH-dependent partition coefficients, this compound is critical in the synthesis and purification of nitrogen mustard derivatives like Melphalan. The hydrochloride form enables selective acidic extraction (pH 0.3–1.2), ensuring the final API meets the >99.5% purity threshold while suppressing dimer formation [1].

Synthesis of Chiral Esters and Peptide Building Blocks

Due to its pre-protonated state, L-phenylalanine hydrochloride is a high-conversion starting material for esterification reactions. It allows for >99% conversion to key intermediates like L-phenylalanine methyl ester hydrochloride, which are essential building blocks in peptide synthesis and chiral catalyst design [2].